molecular formula C17H21NO3 B1649331 Piperanine CAS No. 23512-46-1

Piperanine

Cat. No. B1649331
CAS RN: 23512-46-1
M. Wt: 287.35 g/mol
InChI Key: QHWOFMXDKFORMO-XVNBXDOJSA-N
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Description

Piperine is the piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum). It is a pungent constituent with remarkable pharmacological properties .


Synthesis Analysis

Chemical synthesis of piperine was done by Ladenburg and Scholtz in 1894, by reaction of the piperic acid chloride with piperidine .


Molecular Structure Analysis

Piperine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperine has been shown to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and bioavailability of several drugs .


Physical And Chemical Properties Analysis

Piperine is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid (MW 285.33 g.mol −1, mp\u2009=\u2009128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper .

Scientific Research Applications

Piperanine: A Comprehensive Analysis of Scientific Research Applications: Piperanine, also known as Piperanin, is an alkaloid that exhibits a wide range of pharmacological activities and potential therapeutic benefits. Below is a detailed analysis of six unique applications of Piperanine in scientific research:

Therapeutic Benefits in Chronic Diseases

Piperanine has been shown to provide therapeutic benefits in patients suffering from a variety of chronic diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .

Anticancer Properties

In vitro and in vivo studies have demonstrated that Piperanine can inhibit the growth of cancer cells. For example, it has been found to inhibit the growth of 4T1 murine breast cancer cells in a time- and dose-dependent manner . Additionally, Piperanine treatment can result in loss of mitochondrial membrane potential leading to cell apoptosis .

Bio-enhancement of Therapeutics

Piperanine is known for its bio-enhancing properties. It can enhance the bioavailability and effectiveness of other phytochemicals or conventional anticancer drugs when used in combination .

Pharmacological Activities

The compound contains numerous pharmacological activities and health benefits against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Toxicity Reduction in Drug Combinations

Studies have shown that combining Piperanine with certain drugs can reduce the toxicity and increase the therapeutic index of the combination. For example, a combination of nimesulide–piperanine has a lower lethal dose compared to nimesulide alone .

Potential Clinical Agent

Piperanine has shown great potential as a clinical agent due to its therapeutic and pharmacological properties. It is being explored for its efficacy as an anticancer agent alone or in combination with other treatments .

Safety And Hazards

While piperine has many beneficial effects, it’s important to handle it with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment like safety goggles with side-shields and protective gloves should be used .

Future Directions

Piperine has therapeutic potential against various diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . The pharmaceutical relevance of piperine against different types of cancers has also been highlighted . These findings provide a strong base for the development of future drugs that would act as preventive agents and/or would enhance the activities of other drugs .

properties

IUPAC Name

(E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOFMXDKFORMO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piperanine

CAS RN

23512-46-1, 65937-41-9
Record name Piperanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23512-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023512461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC125180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidyl)pent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 80 °C
Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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